molecular formula C9H14N2 B071214 4-Isobutyl-2-methylpyrimidine CAS No. 188708-01-2

4-Isobutyl-2-methylpyrimidine

Cat. No. B071214
M. Wt: 150.22 g/mol
InChI Key: YONXYGSIBALUAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isobutyl-2-methylpyrimidine is a chemical compound that belongs to the family of pyrimidines. It is widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 4-Isobutyl-2-methylpyrimidine is not fully understood. However, it is believed to act as a modulator of various biological processes, including ion channels, receptors, and enzymes. It has been shown to interact with the GABA-A receptor, which is involved in the regulation of neurotransmission.

Biochemical And Physiological Effects

4-Isobutyl-2-methylpyrimidine has been shown to have various biochemical and physiological effects. It has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Isobutyl-2-methylpyrimidine in lab experiments include its unique properties, high purity, and availability. However, its limitations include its potential toxicity and the need for careful handling and storage.

Future Directions

There are many future directions for the use of 4-Isobutyl-2-methylpyrimidine in scientific research. These include the development of new pharmaceuticals and agrochemicals, the exploration of its potential as a ligand in coordination chemistry, and the investigation of its interactions with biological systems. Further studies are needed to fully understand its mechanism of action and to determine its potential applications in various fields.
Conclusion:
In conclusion, 4-Isobutyl-2-methylpyrimidine is a chemical compound that has potential applications in various fields. Its unique properties and potential applications make it a valuable tool in scientific research. However, further studies are needed to fully understand its mechanism of action and to determine its potential applications in various fields.

Synthesis Methods

The synthesis of 4-Isobutyl-2-methylpyrimidine involves the reaction of 2-methylpyrimidine with isobutyl bromide in the presence of a strong base such as potassium hydroxide. The reaction proceeds via an SN2 mechanism, resulting in the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

4-Isobutyl-2-methylpyrimidine has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of pharmaceuticals, agrochemicals, and materials. It has also been used as a ligand in coordination chemistry and as a probe for biological systems.

properties

CAS RN

188708-01-2

Product Name

4-Isobutyl-2-methylpyrimidine

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2-methyl-4-(2-methylpropyl)pyrimidine

InChI

InChI=1S/C9H14N2/c1-7(2)6-9-4-5-10-8(3)11-9/h4-5,7H,6H2,1-3H3

InChI Key

YONXYGSIBALUAO-UHFFFAOYSA-N

SMILES

CC1=NC=CC(=N1)CC(C)C

Canonical SMILES

CC1=NC=CC(=N1)CC(C)C

synonyms

Pyrimidine, 2-methyl-4-(2-methylpropyl)- (9CI)

Origin of Product

United States

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